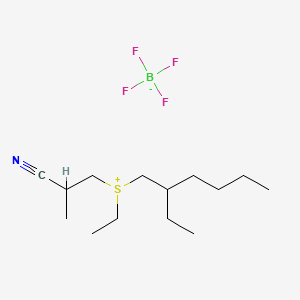
(2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium tetrafluoroborate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium tetrafluoroborate(1-) is a chemical compound with the molecular formula C14H28BF4NS. It is known for its unique structure and properties, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium tetrafluoroborate(1-) typically involves the reaction of (2-cyanopropyl)ethyl(2-ethylhexyl)sulphonium with tetrafluoroboric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium tetrafluoroborate(1-) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but they often involve specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while substitution reactions may yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium tetrafluoroborate(1-) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to investigate its effects on different biological systems.
Medicine: Research may explore its potential therapeutic applications and effects on human health.
Industry: It can be used in industrial processes, such as the production of other chemicals and materials
Wirkmechanismus
The mechanism of action of (2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium tetrafluoroborate(1-) involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The exact molecular targets and pathways may vary, but they often involve key enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium tetrafluoroborate(1-) include:
- (2-Cyanopropyl)ethyl(2-ethylhexyl)sulfonium chloride
- (2-Cyanopropyl)ethyl(2-ethylhexyl)sulfonium bromide
- (2-Cyanopropyl)ethyl(2-ethylhexyl)sulfonium iodide .
Uniqueness
What sets (2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium tetrafluoroborate(1-) apart from these similar compounds is its unique tetrafluoroborate anion, which can influence its reactivity and properties. This uniqueness makes it a valuable compound for specific applications and research studies .
Eigenschaften
CAS-Nummer |
57875-98-6 |
|---|---|
Molekularformel |
C14H28NS.BF4 C14H28BF4NS |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
2-cyanopropyl-ethyl-(2-ethylhexyl)sulfanium;tetrafluoroborate |
InChI |
InChI=1S/C14H28NS.BF4/c1-5-8-9-14(6-2)12-16(7-3)11-13(4)10-15;2-1(3,4)5/h13-14H,5-9,11-12H2,1-4H3;/q+1;-1 |
InChI-Schlüssel |
LTIKVLQFZILOMW-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CCCCC(CC)C[S+](CC)CC(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


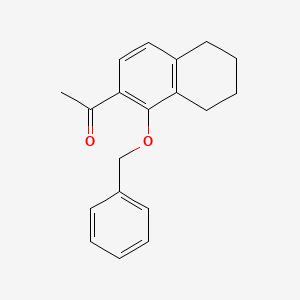
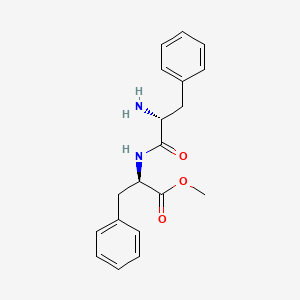
![2-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12835699.png)
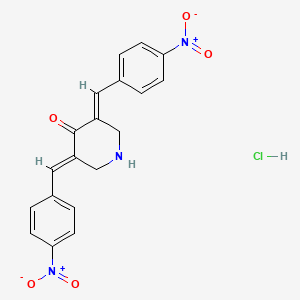
![(2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoyl-methylamino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12835707.png)

![N-(2-Chloro-phenyl)-2-(4-ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12835715.png)
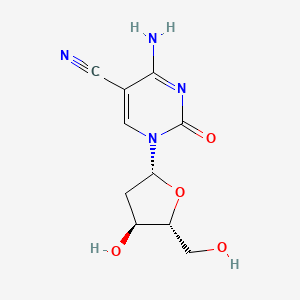
![N-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-succinamic acid](/img/structure/B12835736.png)
![1-[4-(Difluoromethoxy)phenyl]-2-methylpropan-1-one](/img/structure/B12835756.png)
![2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide](/img/structure/B12835759.png)
![2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone](/img/structure/B12835775.png)


